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molecular formula C13H12ClNO2 B8705247 2-Butenoic acid, 3-(3-chlorophenyl)-2-cyano-, ethyl ester

2-Butenoic acid, 3-(3-chlorophenyl)-2-cyano-, ethyl ester

Cat. No. B8705247
M. Wt: 249.69 g/mol
InChI Key: XVDQGRBZCSVHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449490B2

Procedure details

A mixture of 3′-chloroacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) was heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction was cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract was concentrated in vacuo and the desired product, as a 1:1 mixture of E and Z-isomers, was isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether. The purified oil solidified on standing at room temperature Yield: 60%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].C([O-])(=O)C.[NH4+]>C(OCC)(=O)C.C(O)(=O)C.C1C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:11]#[N:12])=[C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[CH3:9])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
50 mmol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
1.14 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.14 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a Dean-Stark apparatus
WAIT
Type
WAIT
Details
After an additional 10 hours
Duration
10 h
WASH
Type
WASH
Details
washed with water (240 mL), brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the desired product, as a 1:1 mixture of E and Z-isomers
CUSTOM
Type
CUSTOM
Details
was isolated by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in petroleum ether
CUSTOM
Type
CUSTOM
Details
on standing at room temperature

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(C)OC(C(=C(C)C1=CC(=CC=C1)Cl)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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